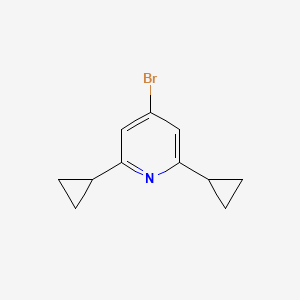
3-Ethyl-4-(1-hydroxyethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-(1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, featuring an ethyl group and a hydroxyethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This process typically requires acidic conditions and elevated temperatures .
Industrial Production Methods: Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as co-solvents and catalysts has been explored to facilitate the synthesis of benzonitrile compounds, offering a greener and more sustainable approach .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The ethyl and hydroxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed:
Oxidation: Formation of 3-ethyl-4-(1-oxoethyl)benzonitrile.
Reduction: Formation of 3-ethyl-4-(1-aminoethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-(1-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Ethyl-4-(1-hydroxyethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
3-Ethylbenzonitrile: Lacks the hydroxyethyl group, resulting in different reactivity and applications.
4-(1-Hydroxyethyl)benzonitrile: Lacks the ethyl group, leading to variations in chemical behavior and uses.
3-(1-Hydroxyethyl)benzonitrile: Similar structure but with the hydroxyethyl group in a different position, affecting its properties.
Uniqueness: 3-Ethyl-4-(1-hydroxyethyl)benzonitrile is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-ethyl-4-(1-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6,8,13H,3H2,1-2H3 |
InChI-Schlüssel |
PQYHWCQMODJHEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C#N)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)


![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)




![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)

